Methylparaben sodium
Description
Overview of Parabens and Their Derivatives in Research
Parabens, a class of p-hydroxybenzoic acid esters, have been a subject of scientific interest for nearly a century due to their effective antimicrobial properties. mdpi.commedicalnewstoday.com These compounds, including common derivatives like methylparaben, ethylparaben, propylparaben (B1679720), and butylparaben (B1668127), are synthesized through the esterification of p-hydroxybenzoic acid with a corresponding alcohol. mdpi.com In research, parabens are widely utilized as preservatives in a variety of products, from pharmaceuticals and cosmetics to food products, to prevent spoilage from microorganisms. mdpi.commedicalnewstoday.comcosmileeurope.eu
The utility of parabens in research extends to their function as chemical probes to study various biological processes. For instance, their potential as endocrine-disrupting compounds has been a significant area of investigation. mdpi.comresearchgate.net Research has explored the estrogenic activity of different parabens, noting that this activity tends to increase with the length of the alkyl chain. kau.edu.sa Furthermore, analytical chemistry has seen the development of numerous methods for the detection and quantification of parabens in various matrices, including high-performance liquid chromatography (HPLC) and mass spectrometry. asianpubs.orgakjournals.com
Sodium methylparaben, the sodium salt of methylparaben, is of particular interest in research due to its enhanced water solubility compared to its ester counterpart. tiiips.comchemicalbook.com This property facilitates its incorporation into aqueous formulations for experimental use. tiiips.com The synthesis of sodium methylparaben involves the neutralization of methylparaben with sodium hydroxide (B78521). tiiips.com
Historical Perspective of Methylparaben Sodium Research
The use of parabens as preservatives dates back to the 1920s. mdpi.com Methylparaben, specifically, has been in use for over 50 years as a stable and non-volatile antimicrobial agent in foods, drugs, and cosmetics. researchgate.net The development of sodium methylparaben was a logical progression to address the formulation challenges posed by the limited water solubility of methylparaben. tiiips.comchemicalbook.com
Early research on methylparaben focused on establishing its efficacy as a preservative and understanding its basic toxicological profile. researchgate.net Over the decades, as analytical techniques became more sophisticated, the scope of research broadened. Scientists began investigating its absorption, metabolism, and excretion in animal models, finding that it is readily absorbed, hydrolyzed to p-hydroxybenzoic acid, and quickly excreted. researchgate.netwikipedia.org
In recent years, research has delved into more nuanced aspects of methylparaben and its sodium salt. This includes detailed studies on its potential for endocrine disruption, with some in vitro studies suggesting weak estrogenic activity. cosmileeurope.eunih.gov The development of advanced analytical methods, such as various forms of chromatography and spectrometry, has been a significant part of the historical research trajectory, allowing for the precise determination of this compound in complex mixtures. asianpubs.orgakjournals.comnih.gov
Rationale for Comprehensive this compound Research
The widespread use of this compound in numerous consumer and pharmaceutical products necessitates a thorough and ongoing research effort. tiiips.comalliedmarketresearch.com A primary driver for this research is the need to continually assess its interaction with biological systems. mdpi.comresearchgate.net While generally considered to have low systemic toxicity, the potential for endocrine-disrupting effects, even if weak, warrants in-depth investigation to understand any potential long-term implications. mdpi.comnih.gov
Furthermore, the evolution of analytical chemistry provides new tools to detect and quantify this compound and its metabolites at increasingly lower concentrations. mdpi.comasianpubs.org This allows for more precise pharmacokinetic studies and a better understanding of its environmental fate and potential for bioaccumulation.
Comprehensive research is also crucial for the development of improved or alternative preservative systems. By thoroughly understanding the mechanisms of action and potential limitations of this compound, scientists can work towards creating new preservatives with enhanced efficacy and an even better scientific profile. The continued study of this compound contributes to a more robust understanding of preservative science as a whole.
Data Tables
Table 1: Physicochemical Properties of Methylparaben and Sodium Methylparaben
| Property | Methylparaben | Sodium Methylparaben |
| Chemical Formula | C8H8O3 medicalnewstoday.comwikipedia.orgnih.gov | C8H7NaO3 alliedmarketresearch.com |
| Molar Mass | 152.15 g/mol wikipedia.orgnih.gov | 174.13 g/mol |
| Appearance | White crystalline powder wikipedia.orgajgreenchem.com | White powder tiiips.comchemicalbook.com |
| Melting Point | 125-128 °C | Decomposes above 131°C |
| Solubility in Water | Slightly soluble nih.govajgreenchem.com | Freely soluble tiiips.comchemicalbook.com |
| IUPAC Name | Methyl 4-hydroxybenzoate (B8730719) nih.govajgreenchem.com | Sodium 4-(methoxycarbonyl)phenolate |
Interactive Data Table: Research Methods for this compound Analysis
| Analytical Technique | Common Application in Research | Key Findings from Studies |
| High-Performance Liquid Chromatography (HPLC) | Quantification in pharmaceutical and cosmetic formulations. asianpubs.orgakjournals.com | Enables simultaneous determination of this compound and other parabens. asianpubs.orgakjournals.com |
| Spectrophotometry | Determination in various samples, including pharmaceuticals. ajgreenchem.comcscanada.net | Provides a simple and sensitive method for quantification. cscanada.net |
| Fluorescence Spectroscopy | Detection in food matrices like orange juice. nih.gov | Can be used to build detection models for content determination. nih.gov |
| Mass Spectrometry (MS) | Identification and quantification of parabens and their derivatives in complex samples. kau.edu.sa | Allows for the analysis of metabolites like 4-hydroxybenzoic acid. kau.edu.sa |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-methoxycarbonylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXGULMKCKJCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O3Na, C8H7NaO3 | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-76-3 (Parent) | |
| Record name | Methylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1042156 | |
| Record name | Methylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, hygroscopic powder | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
5026-62-0 | |
| Record name | Methylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(methoxycarbonyl)phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYLPARABEN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Synthesis and Derivatization Studies of Methylparaben Sodium
Advanced Synthetic Pathways for Methylparaben Sodium
The industrial synthesis of methylparaben, the precursor to this compound, is primarily achieved through the esterification of p-hydroxybenzoic acid with methanol (B129727). mdpi.com Traditional methods often employ strong acid catalysts like sulfuric acid, which can lead to challenges in product purification and environmental concerns due to corrosive waste. google.comgoogle.com To address these issues, researchers have explored more advanced and greener synthetic routes.
One innovative approach involves the use of microwave irradiation in the presence of a catalyst such as sodium hydrogen sulfate (B86663). This method has been shown to be simple, time-efficient, and less polluting. google.com The reaction involves adding p-hydroxybenzoic acid and methanol to a flask with the catalyst, followed by microwave heating. google.com This process significantly reduces the reaction time to as little as 3-18 minutes. google.com
Another advanced pathway utilizes solid acid catalysts, such as cation exchange resins (e.g., 001x7Na type or D72 type) and dehydrating agents like 3A or 4A molecular sieves. google.com This method improves the yield of methylparaben by continuously removing water from the reaction system, thereby shifting the reaction equilibrium towards the product. google.com The use of a solid catalyst simplifies the post-treatment process, as it can be easily removed by filtration and potentially reused. google.com
Furthermore, biosynthesis of methylparaben has been successfully demonstrated in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. mdpi.comacs.orgnih.gov This green and sustainable approach utilizes 4-hydroxybenzoic acid (4-HBA) as a precursor. mdpi.com The biosynthesis involves two key enzymatic reactions: the generation of 4-hydroxybenzoyl-CoA and its subsequent condensation with methanol. mdpi.com
Esterification and Salt Formation Processes
The foundational step in producing this compound is the esterification of p-hydroxybenzoic acid. This reaction is typically performed by refluxing p-hydroxybenzoic acid with methanol in the presence of an acid catalyst, most commonly sulfuric acid. mdpi.comspecialchem.comchemicalbook.comatamanchemicals.comijfans.org The process involves heating the mixture, followed by neutralization and crystallization to obtain methylparaben. chemicalbook.comtiiips.com The reaction progress is often monitored using techniques like thin-layer chromatography (TLC). ijfans.org
The subsequent step is the formation of the sodium salt, which converts methylparaben into the more water-soluble this compound. tiiips.comatamanchemicals.comcymitquimica.com This is achieved through a neutralization reaction between methylparaben and sodium hydroxide (B78521). tiiips.comatamanchemicals.comgoogle.comchemistscorner.com In a typical procedure, methyl p-hydroxybenzoate is treated with a stoichiometric amount of sodium hydroxide solution at room temperature. google.com The reaction is straightforward and results in the formation of sodium methylparaben, which can then be crystallized, filtered, and dried. atamanchemicals.comgoogle.com The purity of the final product can reach up to 99.5%. chemistscorner.com One of the common impurities that can form during this process is p-hydroxybenzoic acid, resulting from the base-catalyzed hydrolysis of the ester bond. ijpar.com
| Process Step | Reactants | Key Conditions | Product |
| Esterification | p-hydroxybenzoic acid, Methanol | Acid catalyst (e.g., Sulfuric acid), Reflux | Methylparaben |
| Salt Formation | Methylparaben, Sodium hydroxide | Room temperature, Stoichiometric amounts | This compound |
Derivatization Strategies for Enhanced Functionality and Research Probes
Derivatization of methylparaben is a crucial strategy for various analytical and research purposes. It is often necessary to enhance the volatility and thermal stability of parabens for analysis by gas chromatography-mass spectrometry (GC-MS). kemdikbud.go.id
Silylation is a common derivatization technique where the active hydrogen on the hydroxyl group of the paraben is replaced with a silyl (B83357) group. kemdikbud.go.id Reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are effective for this purpose. kemdikbud.go.id This on-line derivatization process improves chromatographic separation and sensitivity. kemdikbud.go.id
Another approach involves derivatization with acetic anhydride in the presence of a catalyst like picoline. researchgate.net This method allows for simultaneous extraction and derivatization, creating a rapid and economical analytical procedure. researchgate.net Similarly, derivatization with isobutyl chloroformate (IBCF) has also been explored. researchgate.net
For creating research probes, particularly for fluorescence-based detection methods, derivatization with labeling reagents is employed. Dansyl chloride (DNS-Cl) is a well-known labeling reagent that reacts with methylparaben to form a highly fluorescent derivative. researchgate.net This allows for spectrofluorimetric determination of methylparaben at very low concentrations. researchgate.net The reaction conditions, such as pH and reagent concentration, are optimized to achieve maximum fluorescence intensity. researchgate.net
These derivatization strategies not only facilitate the analysis of methylparaben in various matrices but also open avenues for developing new functional molecules and research tools based on the paraben scaffold. ijfans.orgcore.ac.uk
| Derivatization Strategy | Reagent(s) | Purpose | Analytical Technique |
| Silylation | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | Enhance volatility and thermal stability | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Acylation | Acetic anhydride, Picoline | Simultaneous extraction and derivatization | Gas Chromatography-Flame Ionization Detector (GC-FID) |
| Chloroformate Derivatization | Isobutyl chloroformate (IBCF) | Quantitative determination | Dispersive liquid-liquid microextraction |
| Fluorescent Labeling | Dansyl chloride (DNS-Cl) | Create fluorescent probes for sensitive detection | Spectrofluorimetry |
Mechanism of Action and Biological Interactions of Methylparaben Sodium
Antimicrobial Action Mechanisms
The antimicrobial effect of methylparaben sodium is not attributed to a single mode of action but rather a combination of disruptive interferences with microbial cell structure and function.
This compound is also understood to inhibit the synthesis of crucial macromolecules within microbial cells, including DNA, RNA, and various enzymes. thecosmeticchemist.comwikipedia.orgnih.gov Studies on toluenized cells of Escherichia coli and Bacillus subtilis have demonstrated that methylparaben can inhibit both DNA and RNA synthesis, although at concentrations higher than those required for growth inhibition. nih.gov Furthermore, protein synthesis in cell-free extracts of B. subtilis was found to be even more sensitive to parabens than DNA and RNA synthesis. nih.gov Some research suggests that parabens may inhibit key enzymes such as ATPases and phosphotransferases in certain bacterial species. wikipedia.orgnih.gov
Methylparaben exhibits notable fungistatic activity, meaning it inhibits the growth of fungi. It is effective against a range of yeasts and molds. nih.govamericanpharmaceuticalreview.com Specific studies have demonstrated its effectiveness against Candida albicans and the dermatophyte Trichophyton rubrum. ncats.ioplos.orguspharmacist.com Candida albicans is a common yeast that can cause infections, while Trichophyton rubrum is a primary cause of fungal infections of the skin, hair, and nails. uspharmacist.com The minimum inhibitory concentration (MIC) of methylparaben against C. albicans has been reported in various studies, highlighting its role in controlling the growth of this opportunistic pathogen. nih.govcibtech.org
Table 1: Fungistatic Activity of Methylparaben
| Fungus | Activity Noted |
| Candida albicans | Fungistatic activity demonstrated. ncats.iocibtech.org |
| Trichophyton rubrum | Fungistatic activity demonstrated. ncats.ioplos.org |
| Aspergillus niger | Effective against this mold. nih.govcibtech.org |
This compound possesses broad-spectrum antibacterial activity, although it is generally more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.com Its efficacy has been demonstrated against common bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. cibtech.orgresearchgate.net The antibacterial action is believed to be linked to its ability to disrupt membrane processes and inhibit essential biosynthesis pathways. wikipedia.orgnih.gov However, some studies indicate that the bactericidal concentrations for E. coli and S. aureus are high, suggesting its effect may be more inhibitory than lethal at typical usage concentrations. researchgate.net
Table 2: Minimum Inhibitory Concentration (MIC) of Methylparaben Against Select Bacteria
| Bacterium | MIC (μg/mL) |
| Pseudomonas aeruginosa | 26.3 |
| Staphylococcus aureus | 13.1 |
| Escherichia coli | 6.6 |
| Source: nih.gov |
The antimicrobial activity of methylparaben can be significantly enhanced when used in combination with other preservatives, a phenomenon known as synergism. cibtech.org A well-documented synergistic effect is observed when methylparaben is combined with other parabens, such as propylparaben (B1679720). nih.govmdpi.com This combination increases the antibacterial effect and is often used to protect both the water and oil phases of emulsions due to the differing solubilities of the parabens. mdpi.com Combinations with other types of preservatives, like benzyl (B1604629) alcohol and chlorobutanol, can also lead to enhanced antifungal activity. nih.govmdpi.com Additionally, chelating agents like EDTA can potentiate the activity of methylparaben by disrupting the outer membrane of microorganisms. americanpharmaceuticalreview.commdpi.com
Table 3: Examples of Synergistic Combinations with Methylparaben
| Combination | Enhanced Effect |
| Methylparaben + Propylparaben | Increased antibacterial action. nih.govmdpi.com |
| Methylparaben + Benzyl Alcohol | Enhanced antifungal activity. mdpi.com |
| Methylparaben + Chlorobutanol | Synergistic effect against fungi and bacteria. nih.gov |
| Methylparaben + EDTA | Potentiated antimicrobial activity. americanpharmaceuticalreview.commdpi.com |
Antibacterial Activity (e.g., against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)
Cellular and Subcellular Interactions
At the cellular level, methylparaben's interaction is primarily with the cell membrane. nih.gov Its ability to disrupt the membrane's integrity is a key aspect of its antimicrobial function. nih.govnih.gov On a subcellular level, beyond the inhibition of DNA, RNA, and protein synthesis, there is evidence suggesting that parabens can cause mitochondrial dysfunction. researchgate.net This may be triggered by the stimulation of membrane permeability transition, which can lead to mitochondrial depolarization and a depletion of cellular ATP. researchgate.net Furthermore, research has indicated that parabens can bind to estrogen receptors, classifying them as endocrine-disrupting chemicals (EDCs), though their estrogenic activity is significantly weaker than endogenous estrogen. thecosmeticchemist.comresearchgate.net Studies have also explored the impact of methylparaben on human dermal fibroblasts, suggesting potential effects on cell viability and collagen production. researchgate.net
Mitochondrial Failure and Permeability Transition Induction
The cytotoxic action of parabens, including methylparaben, may be linked to mitochondrial failure. nih.gov This failure is dependent on the induction of the mitochondrial permeability transition (MPT). nih.govnih.gov The MPT is a critical event in which the inner mitochondrial membrane suddenly becomes permeable to solutes, leading to a cascade of detrimental effects within the cell.
Studies on isolated rat liver mitochondria have demonstrated that parabens can induce mitochondrial swelling, a hallmark of MPT. nih.gov The induction of MPT by parabens appears to be dependent on the length of their alkyl side-chains. nih.gov Interestingly, the parent compound, p-hydroxybenzoic acid, showed a more potent induction of MPT than methylparaben or ethylparaben. nih.gov The process of MPT induction by parabens is a key step that can lead to broader cellular dysfunction.
Mitochondrial Depolarization and ATP Depletion
A direct consequence of the mitochondrial permeability transition is mitochondrial depolarization. nih.govnih.gov The mitochondrial membrane potential is crucial for the process of oxidative phosphorylation, the primary mechanism by which cells generate adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. mdpi.comfapesp.br
The induction of MPT by parabens is accompanied by the uncoupling of oxidative phosphorylation. nih.govnih.gov This uncoupling leads to a significant depletion of cellular ATP. nih.govnih.gov The loss of the mitochondrial membrane potential and the subsequent ATP depletion are critical factors in the cytotoxic effects observed with paraben exposure. nih.govmdpi.com The inability of the mitochondria to produce sufficient ATP compromises cellular energy-dependent processes, ultimately contributing to cell death. nih.govmdpi.com
Interaction with Human Estrogen Receptors and Binding Kinetics
Methylparaben has been investigated for its potential to interact with human estrogen receptors (ERα and ERβ), which are key mediators of hormonal signaling. oup.com In vitro studies have shown that methylparaben exhibits weak binding to estrogen receptors. europa.eu The relative binding affinity of methylparaben to the estrogen receptor is significantly lower than that of the natural hormone 17β-estradiol. europa.eu
Molecular docking studies have been employed to understand the atomic-level interactions between parabens and the ligand-binding domains of human ERα and ERβ. oup.com While some studies using yeast two-hybrid assays and ER-ELISA did not detect estrogenic properties for methylparaben at certain concentrations, other studies have reported estrogenic activity. europa.eu The estrogenic potential of parabens appears to increase with the length of the alkyl side chain. europa.eu For instance, butylparaben (B1668127) shows a higher binding affinity to estrogen receptors compared to methylparaben. cir-safety.org
Table 1: Estrogenic Activity of Select Parabens
| Compound | Estrogenic Activity Finding | Source |
| Methylparaben | Did not show estrogenic properties in yeast two-hybrid assay (up to 10,000 nM) and ER-ELISA (up to 38,000 nM). | europa.eu |
| Methylparaben | Exhibited weak binding to the ER (Relative Binding Affinity: 0.0004% of 17ß-Estradiol Binding Affinity). | europa.eu |
| Butylparaben | Binds to estrogen receptors in isolated rat uteri, but with an affinity orders of magnitude less than natural estradiol. | cir-safety.org |
Anti-androgenic Mode of Action
In addition to its estrogenic activity, methylparaben has been shown to possess anti-androgenic properties. rivm.nlwikipedia.orgresearchgate.net This mode of action involves the inhibition of androgen receptor (AR) activity. Androgens, such as testosterone (B1683101), play a crucial role in male reproductive development and function.
In vitro studies using androgen receptor-transfected cell lines have demonstrated that methylparaben can inhibit the transcriptional activity induced by testosterone. researchgate.netnih.gov One study found that at a concentration of 10 μM, methylparaben inhibited the transcriptional activity of testosterone by 40%. nih.gov This anti-androgenic activity provides a potential mechanism for the observed effects of parabens on male reproductive health in animal studies. nih.gov However, it is important to note that the anti-androgenic potency of methylparaben is considered to be weak. rivm.nl
Table 2: Anti-androgenic Activity of Methylparaben
| Assay Type | Finding | Concentration | Source |
| In vitro Androgen Receptor Activation | Inhibited testosterone-induced transcriptional activity by 40%. | 10 µmol/L | researchgate.netnih.gov |
| In vitro Androgen Receptor Activation | IC50 for AR antagonism was 2.3x10-4 M. | 2.3x10-4 M | rivm.nl |
Toxicological and Safety Assessment Research
Absorption, Metabolism, and Excretion Studies
The metabolic journey of methylparaben sodium in biological systems has been extensively studied, revealing a rapid process of absorption, breakdown, and removal.
Upon oral ingestion, methylparaben is readily and completely absorbed from the gastrointestinal tract. wikipedia.orgebi.ac.uknih.govresearchgate.net Once absorbed, it undergoes rapid hydrolysis, a chemical breakdown process, primarily mediated by enzymes called esterases found in various organs. sci-hub.se This process converts methylparaben into its main metabolite, p-hydroxybenzoic acid. wikipedia.orgebi.ac.uknih.govresearchgate.netsci-hub.seindustrialchemicals.gov.audrugs.comatamanchemicals.com Studies in rats have shown that after oral administration, paraben metabolites, but not the parent compound, can be detected in the urine as early as 30 minutes after dosing. sci-hub.se The sodium salt form of propylparaben (B1679720) has been noted to be more efficiently absorbed by the gastrointestinal tract compared to the free ester form. researchgate.net
Methylparaben can be absorbed through the skin. wikipedia.orgebi.ac.uknih.govdrugs.comatamanchemicals.com The rate and extent of this absorption are influenced by several factors, including the vehicle or formulation in which it is applied and the integrity of the skin. nih.gov For instance, the absorption rate of methylparaben was found to be higher from emulsions compared to hydrogels and from vehicles containing penetration enhancers. nih.gov Damaged skin also exhibits a higher absorption rate. nih.gov
In vitro studies using pig-ear skin demonstrated that after a 24-hour exposure to a 0.1% methylparaben solution, the amount of unmetabolized methylparaben that permeated the skin ranged from 2.0-5.8% of the applied dose through intact skin and 2.9-7.6% through damaged (tape-stripped) skin. nih.gov The primary metabolite, p-hydroxybenzoic acid, was found in much larger quantities in the receptor fluid, indicating significant metabolism within the skin. nih.gov The use of certain vehicles can significantly impact absorption. For example, adding 1% l-menthol (B7771125) in 15% ethanol (B145695) increased the permeability coefficient of methylparaben approximately 16-fold. europa.eu Even 15% ethanol alone showed a tendency to increase permeation. europa.eu
Following hydrolysis to p-hydroxybenzoic acid, the metabolite undergoes further metabolic processes, primarily conjugation. ebi.ac.uknih.govresearchgate.netindustrialchemicals.gov.audrugs.comatamanchemicals.com This involves the attachment of molecules like glucuronic acid or sulfate (B86663) to p-hydroxybenzoic acid. industrialchemicals.gov.aueuropa.eu These conjugated metabolites are then rapidly excreted from the body, primarily through the urine. wikipedia.orgebi.ac.uknih.govresearchgate.netindustrialchemicals.gov.audrugs.comatamanchemicals.comeuropa.eu In dogs, urinary excretion of methylparaben and its metabolites is almost complete within 48 hours of application. europa.eu Studies in humans have shown that after ingestion, 84.4% of the methylparaben dose was excreted in the urine within two days, with the main metabolites being p-hydroxyhippuric acid, conjugated methylparaben, and p-hydroxybenzoic acid. europa.eu
The rapid metabolism and excretion of methylparaben prevent its accumulation in the body. wikipedia.orgebi.ac.uknih.govdrugs.comatamanchemicals.comcir-safety.org Chronic administration studies have not shown evidence of accumulation in tissues. cir-safety.orgeuropa.eu Even after intravenous administration, serum concentrations of parabens decline quickly and remain low. cir-safety.org A study involving a dog orally administered methylparaben for one year showed that the rate of urinary excretion increased to the point where 96% of the dose was recovered in the urine within 24 hours, indicating no tendency for bioaccumulation. europa.eu
Conjugation and Rapid Urinary Excretion of Metabolites
Genotoxicity Research
Genotoxicity studies investigate the potential of a substance to damage the genetic material (DNA) of cells.
Methylparaben has been evaluated in various in vitro genotoxicity assays. In bacterial reverse mutation assays (Ames tests), methylparaben did not show mutagenic effects in several strains of Salmonella typhimurium, both with and without metabolic activation. industrialchemicals.gov.aueuropa.eu
In mammalian cells, the results have been mixed. While some studies reported that methylparaben did not induce gene mutations in Chinese hamster ovary (CHO) cells europa.eutheic2.org, other studies have shown evidence of chromosomal aberrations. An increase in chromosomal aberrations was observed in Chinese hamster ovary cells and V79 cells. europa.eunih.govcapes.gov.br However, a study on WI-38 human fibroblasts showed a negative result for chromosomal aberrations. europa.eu Studies on human lymphocytes have produced inconclusive or equivocal results. europa.eu One study on cultured human lymphocytes indicated that high concentrations of parabens could induce chromosomal aberrations and DNA damage. researchgate.net It is important to note that some of the in vitro studies showing positive results for chromosomal aberrations have been considered of limited or low reliability and relevance by some regulatory bodies. europa.eu
Interactive Table: Summary of In Vitro Genotoxicity Studies for Methylparaben
| Test System | Endpoint | Result | Reference |
| Salmonella typhimurium (Ames test) | Gene Mutation | Negative | industrialchemicals.gov.aueuropa.eu |
| Chinese Hamster Ovary (CHO) Cells | Gene Mutation | Negative | europa.eutheic2.org |
| Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | Positive | europa.eunih.govcapes.gov.br |
| Chinese Hamster Lung (V79) Cells | Chromosomal Aberrations | Positive | europa.eu |
| WI-38 Human Fibroblasts | Chromosomal Aberrations | Negative | europa.eu |
| Human Lymphocytes | Chromosomal Aberrations | Inconclusive/Equivocal | europa.euresearchgate.net |
In vivo Genotoxicity Assessments (e.g., Rodent Dominant Lethal Test, cytogenetic assays)
The genotoxic potential of methylparaben and its sodium salt has been evaluated through various in vivo studies. Generally, the weight of evidence from these studies suggests that methylparaben is not genotoxic in living organisms. rivm.nleuropa.eu
A dominant lethal assay in male Sprague-Dawley rats, conducted in accordance with OECD TG 478, showed no mutagenic effects. theic2.org In this study, male rats were administered methylparaben by gavage and then mated with females. The results of this rodent dominant lethal test were negative. europa.eu Similarly, other in vivo genotoxicity tests, including a valid study on chromosomal aberrations in rats, have also yielded negative results. europa.eucirs-group.com
A study using the wing somatic mutation and recombination test (SMART) in Drosophila melanogaster also concluded that while methylparaben may have toxic effects, it does not demonstrate genotoxic effects in this model organism. researchgate.net
| In vivo Genotoxicity Assessment | Test System | Conclusion | Source |
|---|---|---|---|
| Rodent Dominant Lethal Test | Male Sprague-Dawley Rats | Negative for mutagenic effects | europa.eutheic2.org |
| Chromosomal Aberration Assay | Rats | Negative | europa.eucirs-group.com |
| Wing Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | Non-genotoxic | researchgate.net |
DNA Damage and Oxidative Stress Investigations
Research has explored the potential of methylparaben to induce DNA damage and oxidative stress. Some studies suggest that under specific conditions, such as exposure to sunlight, methylparaben could contribute to oxidative damage.
One study revealed that while methylparaben itself had little effect, its combination with UVB exposure significantly increased cell death, oxidative stress, and lipid peroxidation in human skin keratinocytes. nih.govresearchgate.net This suggests that methylparaben may potentiate UV-induced skin damage. nih.govresearchgate.net The mechanism is thought to involve the generation of reactive oxygen species. researchgate.netacs.org
Further research has indicated that a metabolite of a photoproduct of methylparaben, identified as protocatechuic acid, can cause DNA damage in vitro, particularly in the presence of a metal ion like copper. acs.orgnih.gov This process is believed to involve the generation of reactive oxygen species through a redox cycle. acs.org
Other investigations have pointed to a correlation between methylparaben levels and biomarkers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a product of DNA mutation. sunankalijaga.org It is proposed that methylparaben might trigger the formation of free radicals, which can then react with DNA. sunankalijaga.org
| Investigation | Model/System | Key Findings | Source |
|---|---|---|---|
| UVB Exposure on Methylparaben-Treated Keratinocytes | Human Skin Keratinocytes (HaCaT cells) | Potentiated UV-induced cell death, oxidative stress, and lipid peroxidation. | nih.govresearchgate.net |
| DNA Damage by Photoproduct Metabolite | In vitro assay with calf thymus DNA | A metabolite (protocatechuic acid) caused DNA damage in the presence of copper ions. | acs.orgnih.gov |
| Oxidative Stress Biomarkers | In vivo (mice) and in vitro | Exposure to methylparaben was linked to the formation of the DNA mutation biomarker 8-OHdG. | sunankalijaga.org |
Carcinogenicity Investigations
The potential for methylparaben to cause or promote cancer has been a subject of extensive research, with a particular focus on breast cancer and skin cancer.
Carcinogenesis Bioassays and Tumor Incidence Studies
In studies where rats and mice were administered methylparaben through subcutaneous injections or in their diet, no significant increase in tumor incidence was observed compared to control groups. europa.euwebmd.com For instance, a study involving subcutaneous injections in Fischer 344 rats did not find a significant difference in the incidence of various tumors, although a slightly higher incidence of mammary fibroadenomas was noted in the treated group. europa.eu Another study in mice involving subcutaneous and intravenous injections also reported no carcinogenic effects.
| Carcinogenicity Bioassay | Animal Model | Route of Administration | Outcome | Source |
|---|---|---|---|---|
| Carcinogenicity Study | Fischer 344 Rats | Subcutaneous injection | No significant increase in tumor incidence, except for mammary fibroadenomas. | europa.eu |
| Carcinogenicity Study | C57/BL/6, A/Jax, and CF1 Mice | Subcutaneous and intravenous injection | No carcinogenic effects observed. | |
| Long-term Toxicity Study | Rats and Dogs | Not specified | No evidence of carcinogenicity. | mdpi.com |
Association with Breast Tissue and Breast Cancer Development
A significant area of research has been the potential link between parabens, including methylparaben, and breast cancer. This concern arose after studies detected parabens in human breast tumor tissue. webmd.comnih.govecancer.org
Research has shown that methylparaben is one of the most prevalent parabens found in breast tissue samples. nih.govecancer.org One study detected at least one paraben in 99% of the breast tissue samples analyzed, with methylparaben and n-propylparaben having the highest median values. ecancer.org The presence of these chemicals in breast tissue has prompted further investigation into their potential role in breast cancer development. ecancer.org
The estrogenic activity of parabens is a key aspect of this research, as estrogen is known to influence the development and proliferation of some breast cancers. mdpi.comnih.gov Studies have demonstrated that methylparaben can stimulate the growth of estrogen receptor-positive (ER+) breast cancer cells in vitro and in vivo. mdpi.comnih.gov For example, one study found that exposure to physiological levels of methylparaben led to increased tumor size in MCF-7 xenografts and an ER+ patient-derived xenograft model. nih.gov Another study showed that chronic exposure to low levels of methylparaben increased mammary tumor growth and metastasis in mice. nih.gov
However, it is important to note that the detection of parabens in breast tissue does not prove a causal link to breast cancer. ecancer.org Some researchers argue that the estrogenic activity of parabens is very weak compared to the body's natural estrogen. webmd.com The Scientific Committee on Consumer Safety (SCCS) has concluded that there is no evidence of a demonstrable risk for the development of breast cancer caused by the use of underarm cosmetics containing parabens. europa.eu
Dermal Exposure and Potential for Cancerous Skin Damage with UV Exposure
The effect of dermal exposure to methylparaben, particularly in combination with ultraviolet (UV) radiation, has been investigated for its potential to cause skin damage that could lead to cancer.
Research has shown that while methylparaben alone may have little effect on skin cells, its presence can potentiate the damaging effects of UVB radiation. nih.govresearchgate.net In a study using human skin keratinocytes, exposure to UVB in the presence of methylparaben led to increased cell death, oxidative stress, and lipid peroxidation. nih.gov These findings suggest that methylparaben, when on the skin and exposed to sunlight, could contribute to skin damage. nih.govresearchgate.net
The mechanism behind this potentiation is thought to involve the generation of reactive oxygen species, which can damage cellular components, including DNA. researchgate.netacs.org One study identified a metabolite of a photoproduct of methylparaben that could cause DNA damage in vitro. acs.orgnih.gov This suggests a pathway through which sunlight, methylparaben, and skin enzymes could interact to produce potentially harmful effects. acs.org These findings have raised concerns that methylparaben might play a role in cellular aging and the induction of non-melanoma skin carcinomas. researchgate.net
Reproductive and Developmental Toxicity Research
The potential reproductive and developmental toxicity of methylparaben has been evaluated in a number of studies. The consensus from regulatory bodies and the available scientific literature is that methylparaben does not pose a significant risk to reproduction or development at typical exposure levels.
In developmental toxicity studies conducted on various animal species, including rats, mice, hamsters, and rabbits, no evidence of adverse developmental effects was observed. europa.eueuropa.eu For example, studies on rats and other rodents showed no developmental toxicity at doses up to 550 mg/kg bw/day. rivm.nleuropa.eu Similarly, a study in rabbits found no developmental effects up to 300 mg/kg bw/day. europa.eu
Regarding reproductive toxicity, studies in juvenile male rats have shown that methylparaben did not affect sex hormones or reproductive organs at doses up to 1000 mg/kg bw/day. europa.eueuropa.eu Based on such findings, a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg bw/day has been established for methylparaben concerning reproductive effects. rivm.nleuropa.eu
An extended one-generation reproductive toxicity study and other reproductive toxicity screening assays (OECD TG 421/422) for methylparaben did not identify any treatment-related adverse effects in parental animals or their offspring at doses up to 1000 mg/kg bw/day. nih.gov
| Toxicity Type | Animal Model | Key Finding | NOAEL (No Observed Adverse Effect Level) | Source |
|---|---|---|---|---|
| Developmental Toxicity | Rats, Mice, Hamsters | No evidence of developmental toxicity | 550 mg/kg bw/day | rivm.nleuropa.eu |
| Developmental Toxicity | Rabbits | No evidence of developmental toxicity | 300 mg/kg bw/day | europa.eu |
| Reproductive Toxicity | Juvenile Male Rats | No effects on sex hormones or reproductive organs | 1000 mg/kg bw/day | europa.eueuropa.eu |
| Reproductive Toxicity Screening | Rats | No treatment-related effects in parents or pups | 1000 mg/kg bw/day | nih.gov |
Uterotrophic Assay Results
The uterotrophic assay is a test used to screen for substances that may have estrogen-like activity by measuring the increase in uterine weight. For methylparaben, the results from uterotrophic assays have been inconsistent. capes.gov.br
In some studies, methylparaben did not produce any effect in the uterotrophic assay. nih.govcapes.gov.br However, other research has reported a positive estrogenic response. capes.gov.br Even in the studies where an effect was observed, the potency of methylparaben was found to be at least 1,000 times less than that of the natural estrogen, estradiol. capes.gov.br In a majority of in vivo uterotrophic assays, no effect on relative uterine weight was found. europa.eu However, two studies did observe an increase in relative uterine weight across all investigated doses, which suggests an estrogenic mode of action. europa.eu
Table 2: Uterotrophic Assay Outcomes for Methylparaben
| Study Finding | Potency Compared to Estradiol | Reference |
|---|---|---|
| Negative (no effect) | N/A | nih.govcapes.gov.br |
| Positive (estrogenic response) | At least 1000x less potent | capes.gov.br |
| Inconsistent (both positive and negative results reported) | Varies by study | capes.gov.breuropa.eu |
Effects on Male and Female Reproductive Endpoints
The impact of methylparaben on reproductive health has been a subject of scientific investigation. In juvenile male rats, dietary administration of methylparaben at high doses did not show any effects on sex hormones or the reproductive organs. europa.eueuropa.eu One study on male rats fed diets containing methylparaben found no adverse effects on testicular health. capes.gov.br Another study reported no effects on male reproductive organs or related parameters at high dietary concentrations. researchgate.net
However, some research suggests potential effects. One study indicated that methylparaben exposure in porcine oocytes could lead to mitochondrial dysfunction. mdpi.com In vitro studies have shown that high concentrations of methylparaben can affect sperm viability. capes.gov.br Conversely, an in vivo study where mice were fed diets containing methylparaben reported no spermatotoxic effects. capes.gov.br
Table 3: Research Findings on Reproductive Endpoints for Methylparaben
| Study Type | Animal/Model | Finding |
|---|---|---|
| In vivo (dietary) | Juvenile Male Rats | No effects on sex hormones or reproductive organs. europa.eueuropa.eu |
| In vivo (dietary) | Male Rats | No adverse testicular effects. capes.gov.br |
| In vivo (dietary) | Male Rats | No effects on male reproductive organs or parameters. researchgate.net |
| In vitro | Porcine Oocytes | Induced mitochondrial dysfunction. mdpi.com |
| In vitro | Sperm | Decreased viability at high concentrations. capes.gov.br |
| In vivo (dietary) | Mice | No spermatotoxic effects. capes.gov.br |
Developmental Effects in Animal Models
Studies on the developmental effects of methylparaben in animal models have generally not reported adverse outcomes. canada.ca Prenatal developmental toxicity studies have not shown adverse effects. canada.ca In studies with rats, mice, hamsters, and rabbits, no evidence of developmental toxicity was seen even at the highest doses tested. europa.eu
However, research on zebrafish embryos has demonstrated developmental abnormalities. researchgate.net Exposure to methylparaben in zebrafish led to alterations in developmental landmarks, such as heart rate and hatching percentage, and induced anxiety-like behavior in larvae. researchgate.net Observed malformations included spinal defects and pericardial edema. researchgate.net
Immunological and Hypersensitivity Studies
Contact Dermatitis and Sensitization Reactions
Methylparaben is generally considered non-irritating and non-sensitizing to individuals with normal skin. nih.gov However, it has been implicated in cases of contact dermatitis, particularly when products containing it are applied to damaged or broken skin. nih.govresearchgate.net Allergic reactions can manifest as cutaneous lesions, urticaria, or edema. clevelandclinicmeded.com
Data from the European Surveillance System on Contact Allergies (ESSCA) between 2009 and 2012 showed that parabens resulted in less than 1% positive reactions in over 52,000 tests. europa.eu In patients with chronic dermatitis, parabens typically induce sensitization in less than 3% of individuals. europa.eu Despite these instances, the American Contact Dermatitis Society named parabens the "nonallergen of the year" in 2019. europa.eu
Cross-Sensitivity with Para-Aminobenzoic Acid Metabolites
There is a potential for cross-sensitivity between methylparaben and metabolites of para-aminobenzoic acid (PABA). drugs.comatamanchemicals.com PABA is a metabolite of ester-type local anesthetics and is structurally similar to methylparaben. clevelandclinicmeded.com This structural similarity can lead to allergic reactions in individuals sensitized to PABA when they are exposed to methylparaben, and vice versa. clevelandclinicmeded.comnih.gov Allergic reactions to amide local anesthetics are sometimes attributed to the methylparaben preservative, which is chemically related to PABA. nih.gov
Increased Histamine (B1213489) Release and Cell-Mediated Immunity
Research into the toxicological profile of this compound and its precursor, methylparaben, has indicated a potential to influence immune responses, specifically concerning histamine release and cell-mediated immunity. atamanchemicals.commedchemexpress.comnih.gov The physiologic effect of methylparaben is characterized by its capacity to increase histamine release and regulate cellular immunity. atamanchemicals.commedchemexpress.comnih.govchemondis.com
Studies have investigated the mechanisms underlying these effects, with a particular focus on mast cells, which are key players in allergic and inflammatory responses. nih.govcellimmunojournal.com While methylparaben is listed as a potential trigger for mast cells, research suggests its action is not straightforward. nih.govukmasto.org
A significant study on rat peritoneal mast cells (RPMCs) explored the direct effects of methylparaben on histamine release. nih.gov The findings from this research indicate that methylparaben by itself does not directly trigger histamine release from these cells. nih.gov However, when mast cells were pre-treated with a protein kinase C (PKC) activator, phorbol (B1677699) 12-myristate 13-acetate (PMA), subsequent application of methylparaben did induce histamine release. nih.gov This suggests that methylparaben's role in histamine release is dependent on the activation state of the mast cells, particularly the PKC pathway. nih.gov
The study demonstrated that methylparaben can increase the intracellular concentration of calcium ions ([Ca²⁺]i) in mast cells, both in the presence and absence of extracellular calcium. nih.gov The mobilization of intracellular calcium is a critical step in the degranulation of mast cells, which leads to the release of histamine and other inflammatory mediators. nih.gov Although methylparaben mobilizes calcium, this action alone was found to be insufficient to cause degranulation. nih.gov The synergistic effect with a PKC activator was necessary to evoke the histamine release. nih.gov
The research also highlighted the role of phospholipase C (PLC) in this process, as inhibitors of PLC were able to block the increase in intracellular calcium caused by methylparaben. nih.gov
Table 1: Effect of Methylparaben on Histamine Release in Rat Peritoneal Mast Cells (RPMCs) with and without PKC Activation
| Condition | Agent(s) | Concentration(s) | Observed Effect on Histamine Release | Citation |
|---|---|---|---|---|
| Control | Methylparaben alone | 3 mM | Did not evoke histamine release (4.32 ± 0.58%) | nih.gov |
| Control | Methylparaben alone | 10 mM | Did not evoke histamine release (9.84 ± 1.70%) | nih.gov |
| PKC Activation | PMA + Methylparaben | 10 nM (PMA), 3 mM (Methylparaben) | Augmented histamine release (3.86 ± 0.28 times the control) | nih.gov |
| PKC Activation + PLC Inhibition | PMA + Methylparaben + U73122 | 10 nM (PMA), 3 mM (Methylparaben), 0.1 µM (U73122) | Significantly reduced augmented histamine release | nih.gov |
| PKC Activation + PLC Inhibition | PMA + Methylparaben + U73122 | 10 nM (PMA), 3 mM (Methylparaben), 0.5 µM (U73122) | Significantly reduced augmented histamine release | nih.gov |
While detailed mechanistic studies on cell-mediated immunity are less specific, the established link between methylparaben and contact dermatitis or hypersensitivity reactions suggests an involvement of the cellular immune system. nih.govnih.gov Such reactions are typically mediated by T-lymphocytes, a key component of cell-mediated immunity. The classification of methylparaben as a standardized chemical allergen further supports its interaction with the immune system. atamanchemicals.commedchemexpress.comnih.gov
Environmental Fate and Ecotoxicology Research
Biodegradation Pathways and Rates in Environmental Matrices
Methylparaben is considered to be readily biodegradable by common soil bacteria. atamanchemicals.com Under aerobic conditions, the primary biodegradation pathway involves two main steps: the hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA), followed by a decarboxylation step that produces phenol. researchgate.net These resulting compounds can then be utilized as carbon sources by microorganisms. researchgate.net
Studies have shown rapid degradation of methylparaben in biotic environments. In one study, soil spiked with methylparaben showed a degradation of 96.6% within 3 days and 99.2% by day 7. By the 14-day mark, no traces of methylparaben were detected in the soil. paris-saclay.fr This rapid disappearance highlights the significant role of microbial activity in its degradation. paris-saclay.fr In contrast, in frozen soil under abiotic conditions, the degradation was significantly slower, with more than 79% of the initial amount remaining after 28 days, further confirming the importance of biotic factors. paris-saclay.fr
In aerobic activated sludge systems, which are crucial in wastewater treatment, biodegradation is the key removal mechanism for parabens, with adsorption playing a less significant role. researchgate.net The degradation of parabens in these systems can be described by first-order kinetics, with half-lives estimated to be between 0.79 and 6.9 hours. researchgate.net Factors such as higher concentrations of mixed liquor suspended solids (MLSS) and increased temperatures can enhance the degradation rate. researchgate.net
Occurrence and Distribution in Aquatic Ecosystems
The extensive use of methylparaben has led to its ubiquitous presence in various aquatic environments, including wastewater, surface water, and groundwater. researchgate.net
Wastewater: Wastewater treatment plants (WWTPs) are a major point of entry for parabens into the environment. contactderm.org While WWTPs can achieve high removal efficiencies for parabens, often between 96.1% and 99.9%, they are not completely eliminated. contactderm.org Consequently, treated wastewater remains a significant source of parabens in the environment. contactderm.org
Here is an interactive table showing the concentrations of Methylparaben (MePB) in wastewater influent and effluent from studies in different regions:
| Location | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Reference |
| KwaZulu Natal, South Africa | 2.02–84.7 | <0.19–5.43 | frontiersin.org |
| Gauteng, South Africa | 2.58–123 | 0.24–17.76 | frontiersin.org |
| Kenya | - | 1 | mdpi.com |
| Spain | up to 30 | - | mdpi.com |
Surface Water: Due to discharges from WWTPs and other sources, methylparaben is frequently detected in rivers and lakes. In a study in Osun State, Nigeria, methylparaben had the highest average concentration in surface water at 163 µg/L. run.edu.ngnih.gov In the Terengganu River, Malaysia, methylparaben was also the most abundant paraben, with concentrations up to 3.60 µg/L. nih.gov A study in the Monjolinho River Basin in Brazil reported methylparaben concentrations ranging from 110 to 980 ng/L. oup.com
Groundwater: Methylparaben has also been found in groundwater, indicating its potential to leach from the soil or be introduced from contaminated surface water. The study in Osun State, Nigeria, found an average concentration of 68 µg/L in groundwater samples. run.edu.ngnih.gov
Transformation Products and By-product Formation
During water treatment processes and in the natural environment, methylparaben can be transformed into various by-products.
Chlorinated Parabens: A significant transformation pathway is the reaction with chlorine used for disinfection in wastewater and drinking water treatment. helmholtz-munich.deresearchgate.net The phenolic hydroxyl group of parabens readily reacts with hypochlorous acid, leading to the formation of monochlorinated and dichlorinated derivatives. researchgate.netoup.com These chlorinated parabens are often more stable and persistent than the parent compounds. researchgate.net For instance, dichlorinated methylparaben has been detected in raw sewage water. leesu.fr The presence of bromide in water can lead to the formation of brominated and bromochloro-parabens. leesu.frnih.gov
Other Transformation Products: Besides halogenation, other transformation products can be formed. helmholtz-munich.de
p-Hydroxybenzoic acid (PHBA): As mentioned earlier, this is a primary biodegradation product. researchgate.nethelmholtz-munich.de It is frequently detected in environmental samples, sometimes at higher concentrations than the parent parabens. helmholtz-munich.de
Hydroxylated Parabens: These can be formed through reactions with hydroxyl radicals generated during advanced oxidation processes or through biotransformation in aerobic conditions. helmholtz-munich.deresearchgate.net
The formation of these transformation products is a concern because they may have different toxicological properties than the original methylparaben. leesu.fr
Ecotoxicological Impact Assessments
The environmental presence of methylparaben and its transformation products raises questions about their potential effects on aquatic life.
Acute toxicity studies have generally indicated that methylparaben has low toxicity to aquatic organisms at environmentally relevant concentrations. contactderm.org For example, studies on the green algae Pseudokirchneriella subcapitata and the freshwater invertebrate Daphnia magna have shown low acute toxicity. contactderm.org Risk assessments based on measured environmental concentrations and predicted no-effect concentrations have suggested a low risk for environmental effects from methylparaben. contactderm.org However, at higher concentrations, it can be toxic to organisms like zebrafish, common carp, and African clawed frogs, causing developmental issues. mdpi.com
Here is an interactive table showing the ecotoxicity data for methylparaben on various aquatic organisms:
| Organism | Endpoint | Concentration | Effect | Reference |
| Daphnia magna | EC50 (Immobilisation) | > 50 mg/L | - | ifremer.fr |
| Pseudokirchneriella subcapitata | EC50 (Growth Inhibition) | > 50 mg/L | - | ifremer.fr |
| Crassostrea gigas (Oyster) | EC50 (Embryotoxicity) | > 50 mg/L | - | ifremer.fr |
A key concern regarding parabens is their potential to act as endocrine disruptors. ojvr.org Methylparaben has been shown to exhibit weak estrogenic effects in in vitro studies. mdpi.com Exposure to low concentrations of parabens can induce the synthesis of vitellogenin, an egg-yolk precursor protein, in fish, which is a biomarker for estrogenic activity. mdpi.comfrontiersin.org
Studies on zebrafish (Danio rerio) have demonstrated that sub-chronic exposure to methylparaben can adversely affect the gonadosomatic index (GSI) and disrupt the histology of the testis, indicating estrogenic and antispermatogenic activity. ij-aquaticbiology.com In rainbow trout (Oncorhynchus mykiss), methylparaben has been shown to cause oestrogenic reactions even at low concentrations. ojvr.org While these estrogenic effects are observed, they typically occur at concentrations much higher than those found in the environment. contactderm.org
Analytical Methodologies for Methylparaben Sodium Quantification
Spectrophotometric Techniques
Spectrophotometry offers a straightforward and cost-effective approach for the quantification of methylparaben sodium. These methods are based on the principle that the compound absorbs light at a specific wavelength.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the analysis of this compound. Direct UV methods involve measuring the absorbance of a sample solution at the wavelength of maximum absorption (λmax) for methylparaben, which is typically around 254 nm. globalresearchonline.net The concentration of the analyte is then determined by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration. tandfonline.com
The Beer-Lambert law is a fundamental principle in spectrophotometry. ijtrd.com It establishes a linear relationship between the absorbance and the concentration of an absorbing species. tandfonline.comnih.gov This relationship allows for the creation of a calibration curve using standard solutions of known concentrations, which can then be used to determine the concentration of an unknown sample. ajgreenchem.com For this compound, studies have shown a linear relationship following Beer-Lambert's Law within a concentration range of 1–110 µg/ml. researchgate.net The molar absorptivity and E (1 %, 1 cm) values for this compound have been reported as 1621 L mol-1 cm-1 and 93.2, respectively. researchgate.net
In some cases, a colorimetric method involving a diazotization reaction is employed. This reaction results in the formation of a colored product that can be analyzed at a specific wavelength, such as 520 nm. ijtrd.com Another spectrophotometric method involves the diazotization of methylparaben with sodium nitrite (B80452) in an acidic medium, followed by coupling with ortho-aminobenzoic acid to form an orange-colored product with a maximum absorption at 442 nm. researchgate.netcscanada.net This method has demonstrated a linear relationship in the concentration range of 1-9 μg/ml. researchgate.net
Chromatographic Separations
Chromatographic techniques are powerful tools for separating and quantifying this compound, especially in complex matrices. These methods offer high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. akjournals.comasianpubs.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. akjournals.com In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). akjournals.comsielc.comasianpubs.org
Several HPLC methods have been developed and validated for the simultaneous determination of this compound and other related parabens. asianpubs.orgresearchgate.net These methods are often isocratic, meaning the mobile phase composition remains constant throughout the analysis. asianpubs.org For instance, one method uses a mobile phase of acetate (B1210297) buffer (pH 4) and methanol (18:82) with UV detection at 254 nm. asianpubs.orgasianpubs.org Another employs a mobile phase of acetate buffer (pH 4) and acetonitrile (20:80). asianpubs.orgresearchgate.net The separation is typically achieved in a short time, often less than 10 minutes. asianpubs.orgajpaonline.com
RP-capillary HPLC-DAD (Reversed-Phase Capillary High-Performance Liquid Chromatography with Diode Array Detection) is a variant that offers enhanced sensitivity and the ability to simultaneously determine multiple parabens. ajpaonline.comajpaonline.com These methods often use a C18 narrow-bore column and a mobile phase of acetonitrile and water. ajpaonline.com The diode array detector provides spectral information, which aids in peak identification and purity assessment.
UHPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) provides even greater sensitivity and selectivity. oaepublish.comnih.gov This technique couples the high separation efficiency of UHPLC with the mass-resolving power of a mass spectrometer, allowing for the detection of very low concentrations of this compound. oaepublish.comnih.gov UHPLC-MS/MS, or tandem mass spectrometry, is particularly useful for analyzing complex samples like greywater, where it can achieve method detection limits in the nanogram-per-liter range. oaepublish.com
Below is a table summarizing various HPLC methods for this compound analysis:
| HPLC Variant | Column | Mobile Phase | Detector | Application |
| RP-HPLC | SGE C18 HQ 105 (5 µm) | Acetate buffer (pH 4):Methanol (18:82) | UV (254 nm) | Oral and injection formulations asianpubs.org |
| RP-HPLC | SGE C18 HQ 105 (5 µm) | Acetate buffer (pH 4):Acetonitrile (20:80) | UV (254 nm) | Oral and injection formulations asianpubs.orgresearchgate.net |
| RP-capillary HPLC-DAD | Agilent Zorbax SB C-18 | Acetonitrile:Water | DAD | Pharmaceuticals and cosmetics ajpaonline.com |
| UHPLC-MS/MS | Acquity BEH C18 (1.7 µm) | Methanol:Water (pH 9) | MS/MS | Greywater analysis oaepublish.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of this compound. nih.gov This method is highly sensitive and specific, making it suitable for trace analysis. researchgate.net For GC-MS analysis, a derivatization step is often required to make the parabens more volatile. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net
GC-MS has been successfully used to determine the presence of parabens in various samples, including food and human tissue. researchgate.netscirp.org The method can achieve low limits of detection, in the range of nanograms per gram of tissue. researchgate.net The use of selected ion monitoring (SIM) mode in GC-MS enhances the selectivity and sensitivity of the analysis. core.ac.uk
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), are simple and versatile methods for the analysis of this compound. ajpaonline.comajrconline.org These techniques involve separating components on a stationary phase (e.g., silica (B1680970) gel 60 F254 plates) with a suitable mobile phase. scispace.comijariie.com
For the analysis of parabens, a mobile phase consisting of toluene, ethyl acetate, and glacial acetic acid has been used. ijariie.com Detection is typically carried out under UV light. scispace.com HPTLC offers better resolution and sensitivity compared to conventional TLC. ijariie.com A study using HPTLC for the simultaneous estimation of paracetamol, methylparaben, and propylparaben (B1679720) reported good resolution with Rf values of 0.75 ± 0.05 for methylparaben. ijariie.com
Electrochemical Sensing Strategies
Electrochemical sensors offer a rapid, sensitive, and often portable alternative for the quantification of this compound. nih.govresearchgate.net These sensors are based on the electrochemical oxidation or reduction of the analyte at the surface of a modified electrode. nih.gov
Various materials have been used to modify electrodes for enhanced sensitivity and selectivity towards methylparaben. These include graphene oxide, ruthenium nanoparticles, and multi-walled carbon nanotubes. researchgate.netfrontiersin.org For example, a sensor based on a glassy carbon electrode modified with graphene oxide and ruthenium nanoparticles has been successfully used for the electrochemical quantification of methylparaben. researchgate.netfrontiersin.org Another approach involves using molecularly imprinted polymers to create selective recognition sites for methylparaben on the electrode surface. researchgate.net
Electrochemical methods like differential pulse voltammetry (DPV) are often employed for quantitative analysis. nih.govmdpi.com These techniques can achieve low detection limits, making them suitable for trace analysis in various samples. nih.govmdpi.com
Here is a summary of different electrochemical sensors for methylparaben detection:
| Electrode Modification | Electrochemical Technique | Limit of Detection (LOD) | Linear Range |
| Gold nanoparticles decorated with graphene oxide on a pencil graphite (B72142) electrode (AuNPs@GO/PGE) | Not specified | 2.02 μM | Not specified |
| Cellulose nanocrystal–reduced graphene oxide (CNC–rGO) nanocomposite | Differential Pulse Voltammetry (DPV) | 1 × 10⁻⁴ M | 2 × 10⁻⁴–9 × 10⁻⁴ M |
| Graphene oxide and ruthenium nanoparticles on a glassy carbon electrode (GCE) | Not specified | Not specified | Not specified |
Sample Preparation Techniques for Complex Matrices
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and widely employed method for the extraction of organic compounds, including this compound, from various matrices. ajgreenchem.comscielo.br This technique is based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent. ajgreenchem.com
Key Principles and Applications: LLE operates on the principle of equilibrium distribution, where the target analyte moves from the sample solution into an extraction solvent in which it has a higher solubility. ajgreenchem.com Ethyl acetate is often cited as a suitable solvent for extracting parabens due to its efficiency. ajgreenchem.com The process generally involves vigorous mixing of the sample with the organic solvent, followed by separation of the two phases. ajgreenchem.com
Research Findings: Studies have demonstrated the application of LLE for the determination of methylparaben in cosmetics and pharmaceutical products. ajgreenchem.com For instance, one method involved dissolving the sample in acetone (B3395972) and sodium chloride solution, followed by extraction with ethyl acetate. ajgreenchem.com The resulting organic phase, containing the extracted methylparaben, is then collected for analysis. ajgreenchem.com While effective, traditional LLE can be laborious and consume significant volumes of organic solvents, which has led to the development of miniaturized and more environmentally friendly versions. mdpi.comscielo.brresearchgate.net Recovery percentages for LLE have been reported to be in the range of 31.4–142.4%. mdpi.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) has become a popular and reliable alternative to LLE for the isolation and preconcentration of this compound from complex samples, particularly from environmental water and pharmaceutical products. mdpi.comlew.ro This technique offers several advantages, including higher selectivity, reduced solvent consumption, and shorter analysis times. mdpi.com
Key Principles and Applications: SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. researchgate.netjpsbr.org The analyte of interest, such as this compound, is retained on the sorbent while the rest of the sample matrix passes through. researchgate.net The retained analyte is then eluted with a small volume of a suitable solvent. researchgate.net Common sorbents used for paraben extraction include C18 and C8 cartridges. researchgate.net
Research Findings: Numerous studies have highlighted the efficacy of SPE for paraben analysis. For example, SPE has been successfully used to extract parabens from pharmaceutical hydrogels, syrups, and hand creams, demonstrating good selectivity and allowing for determination in complex matrices. lew.ro In the analysis of environmental water samples, SPE with Oasis HLB cartridges has been shown to provide quantitative isolation and a significant 600-fold concentration of the analytes. pjoes.com Online SPE coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) has also been developed for the rapid and sensitive quantification of parabens in urban waters, with a total analysis time of 9.5 minutes per sample. scielo.br
Table 1: Comparison of LLE and SPE for this compound Analysis
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids. ajgreenchem.com | Adsorption onto a solid sorbent. researchgate.net |
| Advantages | Simple concept. researchgate.net | High selectivity, lower solvent use, faster. mdpi.com |
| Disadvantages | Laborious, high solvent consumption, potential for emulsion formation. mdpi.comresearchgate.net | Can be more complex to develop methods. |
| Common Solvents/Sorbents | Ethyl acetate, acetone. ajgreenchem.com | C18, C8, Oasis HLB cartridges. lew.roresearchgate.netpjoes.com |
| Reported Recoveries | 31.4–142.4%. mdpi.com | 65.4–105.6% (from water samples). pjoes.com |
| Applications | Cosmetics, pharmaceuticals. ajgreenchem.com | Environmental water, pharmaceuticals, cosmetics. mdpi.comlew.ropjoes.com |
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. researchgate.netresearchgate.net It is recognized for its simplicity, speed, and minimal environmental impact. researchgate.netresearchgate.net
Key Principles and Applications: SPME utilizes a fused silica fiber coated with a stationary phase. jpsbr.org The fiber is exposed to the sample (either directly immersed or in the headspace), and the analytes partition from the sample matrix into the fiber coating until equilibrium is reached. researchgate.netresearchgate.net The fiber is then transferred to the injection port of an analytical instrument, where the analytes are thermally desorbed for analysis. researchgate.net
Research Findings: SPME has been effectively coupled with various analytical instruments for the determination of parabens. One study demonstrated the use of SPME with ion mobility spectrometry (IMS) for the simultaneous detection and quantification of methylparaben and other parabens in pharmaceutical products. researchgate.net The method achieved low limits of detection (10 ng/mL for methylparaben) and good reproducibility. researchgate.net The selection of the fiber coating is a critical parameter, with materials like DVB/CAR/PDMS being used for paraben extraction. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers high extraction efficiency and enrichment factors with minimal solvent usage. researchgate.netresearchgate.net
Key Principles and Applications: In DLLME, a mixture of an extraction solvent (a few microliters) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the sample solution. scielo.br This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid analyte transfer. After extraction, the phases are separated by centrifugation. researchgate.net
Research Findings: DLLME has been successfully applied to the extraction of methylparaben from various matrices, including cosmetics and water samples. researchgate.netresearchgate.net A specific variation, DLLME based on the solidification of a floating organic droplet (DLLME-SFO), uses an extraction solvent with a melting point near room temperature, simplifying the collection of the extract. researchgate.net Studies have optimized DLLME parameters such as the type and volume of extraction and disperser solvents, sample pH, and salt concentration to achieve high enrichment factors and low detection limits, often in the ng/mL range. researchgate.net For example, one method for analyzing beverage samples reported an enrichment factor of 84 and a detection limit of 1.52 ng/mL for methylparaben.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.netmdpi.com
Key Principles and Applications: A supercritical fluid has properties of both a liquid and a gas, allowing it to penetrate the sample matrix like a gas and dissolve analytes like a liquid. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be controlled. nih.gov SFE is particularly advantageous as it often requires no sample pretreatment and eliminates the use of large volumes of organic solvents. researchgate.net
Research Findings: SFE has been effectively used for the isolation of parabens from cosmetic products. nih.govrsc.org Research has shown that extraction parameters such as temperature, pressure, and extraction time significantly influence recovery rates. nih.govrsc.org One study optimized SFE conditions for the analysis of preservatives in cosmetics, using supercritical CO2 at 65°C and 14,000 kPa, with methanol as a collection solvent. nih.gov This method was successfully combined with liquid chromatography-mass spectrometry (LC-MS) for the simultaneous analysis of multiple preservatives, demonstrating the suitability of SFE for routine analysis of commercial products. nih.gov
Table 2: Overview of Microextraction Techniques for this compound
| Technique | Principle | Key Advantages | Typical Solvents/Phases | Research Application Example |
|---|---|---|---|---|
| SPME | Analyte partitions into a coated fiber. researchgate.net | Solvent-free, simple, fast. researchgate.netresearchgate.net | DVB/CAR/PDMS fiber. researchgate.net | Quantification in pharmaceuticals with IMS detection. researchgate.net |
| DLLME | Dispersion of a micro-volume of extraction solvent in the sample. scielo.br | High enrichment factor, low solvent use, rapid. researchgate.netresearchgate.net | Extraction: 1-dodecanol, n-hexadecane; Disperser: Methanol, acetone. researchgate.net | Determination in beverage and cosmetic samples. researchgate.net |
| SFE | Extraction using a supercritical fluid. researchgate.net | Green technology (uses CO2), no pretreatment. researchgate.net | Supercritical Carbon Dioxide. nih.gov | Isolation from cosmetic products prior to LC-MS analysis. nih.gov |
Regulatory Science and Risk Assessment of Methylparaben Sodium
Global Regulatory Frameworks (e.g., EU, USA, Australia, New Zealand)
The use of Methylparaben sodium is regulated by distinct frameworks across the globe, with specific stipulations for its application in different product categories.
In the European Union , the primary regulation for cosmetic products is Regulation (EC) No. 1223/2009. europa.eu Under this regulation, methylparaben and its sodium salt are listed in Annex V, the list of preservatives allowed in cosmetic products. europa.eu The regulation specifies maximum concentration limits for their use. For methylparaben as a single ester, the maximum authorized concentration is 0.4% (as acid). europa.euspectrumchemical.comcirs-group.com When used in a mixture of esters, the total concentration is capped at 0.8% (as acid). europa.eucirs-group.com For food additives, the European Food Safety Authority (EFSA) is the key assessment body. europa.euzoe.com
In the United States , the Food and Drug Administration (FDA) is responsible for overseeing the safety of food and cosmetics. drugs.comhealthline.com The FDA considers methylparaben to be Generally Regarded as Safe (GRAS) for use as an antimicrobial agent in food. cir-safety.org For cosmetics, the FDA does not have pre-market approval for ingredients, with the exception of color additives. However, it requires that products be safe for consumers under labeled or customary conditions of use and that they are properly labeled. healthline.com The Cosmetic Ingredient Review (CIR), an independent expert panel, has assessed the safety of parabens, and the FDA takes their findings into consideration. drugs.com
In Australia and New Zealand , food additives are regulated under the joint Australia New Zealand Food Standards Code. fao.orgmpi.govt.nzgazette.govt.nz This code, developed and managed by Food Standards Australia New Zealand (FSANZ), lists permitted food additives and their maximum levels in various foods. fao.orgmpi.govt.nz For industrial chemicals, including those used in cosmetics, the Australian Industrial Chemicals Introduction Scheme (AICIS) is the national regulator in Australia, assessing the risks to human health and the environment. nih.govindustrialchemicals.gov.au In New Zealand, the Environmental Protection Authority (EPA) manages the use of hazardous substances and new organisms. nih.gov
Table 7.1: Overview of Regulatory Status for this compound
| Region/Country | Regulatory Body | Primary Regulation/Status | Key Provisions |
|---|---|---|---|
| European Union | European Commission | Regulation (EC) No. 1223/2009 (Cosmetics) | Permitted as a preservative up to 0.4% (single ester) and 0.8% (total esters). europa.euspectrumchemical.comcirs-group.com |
| United States | Food and Drug Administration (FDA) | Generally Regarded as Safe (GRAS) | Permitted as an antimicrobial in food; used in cosmetics with industry self-regulation guided by CIR. drugs.comcir-safety.org |
| Australia/New Zealand | Food Standards Australia New Zealand (FSANZ) | Australia New Zealand Food Standards Code | Permitted as a food additive with specified maximum levels. fao.orgmpi.govt.nz |
| Australia | Australian Industrial Chemicals Introduction Scheme (AICIS) | Industrial Chemicals Act 2019 | Assesses risks of chemicals used in industrial applications, including cosmetics. nih.govindustrialchemicals.gov.au |
| New Zealand | Environmental Protection Authority (EPA) | Hazardous Substances and New Organisms Act 1996 | Manages risks of hazardous substances. nih.gov |
Safety Evaluations and Expert Committee Opinions (e.g., SCCS, EFSA, CIR, FDA)
The safety of methylparaben and its sodium salt has been repeatedly evaluated by several expert scientific committees. These assessments are based on comprehensive reviews of available toxicological and clinical data.
The European Food Safety Authority (EFSA) evaluated parabens as food additives. In 2004, EFSA established a group Acceptable Daily Intake (ADI) of 0-10 mg/kg body weight per day for methyl and ethyl parabens and their sodium salts. europa.eu This ADI was based on a review of long-term toxicity studies. europa.eueuropa.eu
In the United States, the Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of parabens on multiple occasions. In its 1984 report, and reaffirmed in subsequent reviews including an amended report in 2020, the CIR concluded that methylparaben, along with other parabens, is safe as used in cosmetic products. drugs.comatamanchemicals.com The 1984 review found them safe for use in cosmetics at levels up to 25%, although typical use levels are much lower, generally between 0.01% and 0.3%. drugs.comatamanchemicals.com
The U.S. Food and Drug Administration (FDA) considers methylparaben as GRAS for use in food. drugs.comatamanchemicals.com While the FDA continues to review studies on the safety of parabens, it has not found evidence to suggest that their use in cosmetics, foods, or drugs is unsafe. healthline.com
Table 7.2: Summary of Key Expert Committee Opinions on Methylparaben
| Committee | Year of Opinion/Report | Key Findings and Conclusions |
|---|---|---|
| SCCS (EU) | 2023 | Confirmed the safety of methylparaben as a preservative in cosmetics at up to 0.4% (single ester) and 0.8% (total esters). europa.eucirs-group.com |
| EFSA (EU) | 2004 | Established a group Acceptable Daily Intake (ADI) of 0-10 mg/kg body weight/day for methyl and ethyl parabens and their salts. europa.eu |
| CIR (USA) | 1984, 2020 (amended) | Concluded that methylparaben is safe as used in cosmetic products. drugs.comatamanchemicals.com |
| FDA (USA) | Ongoing | Considers methylparaben as GRAS for food use and has not found evidence to restrict its use in cosmetics. drugs.comhealthline.comatamanchemicals.com |
Exposure Assessment Methodologies
To assess the potential risk of a substance, it is crucial to understand the extent of consumer exposure. Exposure assessments for this compound consider various routes and sources.
Exposure via Personal Care Products
Exposure from personal care products is considered a primary route. cir-safety.org Methodologies for assessing this exposure often involve deterministic or probabilistic modeling. A deterministic approach, as used by the SCCS, might use data on the amount of different cosmetic products a person uses daily, combined with the maximum permitted or typical concentrations of the substance in those products. europa.eu For instance, the SCCS has used exposure values from the SCCS Notes of Guidance, which provides daily exposure amounts for various cosmetic product types. europa.eu Dermal absorption rates are a critical parameter in these assessments. nih.gov
Exposure via Food and Medicinal Products
Exposure from food is generally considered to be lower than from personal care products. rivm.nl Assessments are based on food consumption data and the permitted levels of the additive in different food categories. rivm.nl Studies have shown that actual measured concentrations of parabens in food are often far below the maximum permitted levels. rivm.nl For medicinal products, exposure estimation can be more challenging due to variations in use but is considered for individuals who use medications containing parabens regularly. rivm.nl
Aggregate and Cumulative Exposure Considerations
Regulatory bodies and researchers are increasingly considering aggregate and cumulative exposure. Aggregate exposure refers to the total exposure to a single chemical from all sources and routes. nih.govrivm.nl For methylparaben, this would include exposure from cosmetics, food, and pharmaceuticals combined. Cumulative exposure considers the combined exposure to multiple substances that may have similar mechanisms of action. nih.govrivm.nl For parabens, this involves assessing the combined effect of different types of parabens used in various products. oaes.cc Methodologies like the Hazard Index (HI) are used to assess cumulative risk. oaes.cc
Risk Characterization and Margin of Safety Calculations
Risk characterization is the final step in the risk assessment process, where the information on hazard and exposure is integrated to estimate the likelihood of adverse effects in humans. A key metric used in this process is the Margin of Safety (MOS).
The MOS is calculated by dividing a toxicological threshold, such as the No-Observed-Adverse-Effect-Level (NOAEL), by the estimated human exposure. A sufficiently high MOS provides confidence that the substance is safe under the conditions of use.
MOS = NOAEL / Systemic Exposure Dose (SED)
The SCCS, in its evaluations, calculates the MOS for different exposure scenarios. For example, a NOAEL of 1000 mg/kg bw/day, derived from reproductive toxicity studies for methylparaben, has been used in risk assessments. europa.eurivm.nl The Systemic Exposure Dose (SED) is calculated based on aggregate exposure models. If the resulting MOS is above a certain threshold (often 100, to account for inter-species and intra-species variability), the use of the substance is generally considered safe. A Dutch RIVM report noted that for adults, the margin of safety ranged from 1690 for single paraben products to 840 for multiple paraben products, which are considered conservative estimates. rivm.nl
For cumulative risk assessment of multiple parabens, a Hazard Index (HI) can be calculated by summing the Hazard Quotients (HQ) of the individual parabens, where HQ is the ratio of the estimated daily intake to the acceptable daily intake. oaes.cc An HI exceeding 1 suggests a potential health risk. oaes.cc
Endocrine Disruption Assessment and Ongoing Research of this compound
Estrogenic Activity
Numerous studies have investigated the estrogenic activity of methylparaben, which is its ability to mimic the effects of estrogen.
In Vitro Evidence: A large body of in vitro research, using methods like recombinant yeast estrogen screens and human breast cancer cell lines (e.g., MCF-7), has demonstrated that methylparaben can bind to estrogen receptors and elicit an estrogenic response. nih.goveuropa.eu However, this activity is consistently shown to be very weak, estimated to be 1,000 to 1,000,000 times less potent than the primary human estrogen, 17β-estradiol. europa.eucosmileeurope.eu The estrogenic potency of parabens, in general, has been observed to increase with the length of the alkyl chain, making methylparaben one of the least potent in this regard. europa.eumdpi.com
In Vivo Evidence: In vivo studies in animal models have produced more complex and sometimes conflicting results. Some studies using immature rats have shown that methylparaben can increase uterine weight (a uterotrophic effect), which is a classic indicator of estrogenic activity. mdpi.comresearchgate.net One study demonstrated this effect at doses close to the acceptable daily intake (ADI). researchgate.net However, other in vivo studies, including higher-tier reproductive and developmental toxicity studies, have not found evidence of significant estrogenic effects. cir-safety.orgnih.gov For instance, sub-chronic oral administration of high doses of methylparaben to rats did not result in effects on reproductive organs or estrous cyclicity. nih.gov
Anti-Androgenic Effects
The potential for methylparaben to interfere with the action of androgens (male hormones) has also been a subject of research.
In Vitro Findings: Some in vitro studies have indicated that methylparaben can exhibit anti-androgenic properties. For example, in androgen receptor-transfected cells, methylparaben was shown to inhibit the transcriptional activity induced by testosterone (B1683101). researchgate.net
In Vivo Data: In vivo data on the anti-androgenic effects of methylparaben are limited and less conclusive than the data on estrogenic activity. rivm.nl Comprehensive reproductive toxicity studies have generally not reported adverse effects indicative of anti-androgenicity. nih.gov
In Vivo, In Vitro, and Computational Studies
A multi-faceted approach combining different types of studies is crucial for a comprehensive assessment of endocrine activity.
Interactive Table: Summary of In Vitro Endocrine Disruption Studies on Methylparaben
| Study Type | Model System | Endpoint Measured | Finding |
| Receptor Binding Assay | Rodent Uterine Estrogen Receptor | Binding Affinity | Weak binding to estrogen receptor. nih.gov |
| Gene Expression Assay | Yeast Cells (Estrogen-Regulated) | Gene Activation | Increased estrogen-regulated gene expression. nih.gov |
| Cell Proliferation Assay | ER+ Breast Cancer Cells (MCF-7) | Cell Growth | Stimulation of cell proliferation. nih.gov |
| Reporter Gene Assay | Human Cells (Estrogen Reporter Gene) | Gene Expression | Increased expression of an estrogen reporter gene. nih.gov |
| Transcriptional Activity Assay | Androgen Receptor (AR) Transfected HEK293 Cells | Inhibition of Testosterone Activity | Inhibition of testosterone-induced transcriptional activity. researchgate.net |
| Thyroid Receptor Assay | In Silico Molecular Docking & In Vitro GH3 Cells | Receptor Agonism & Cell Proliferation | Exhibited thyroid receptor agonistic activities. acs.org |
Interactive Table: Summary of In Vivo Endocrine Disruption Studies on Methylparaben
| Study Type | Animal Model | Endpoint Measured | Finding |
| Uterotrophic Assay | Immature Sprague-Dawley Rats | Uterine Weight | Significant increase in uterine weight at doses near the ADI. researchgate.net |
| Sub-chronic Toxicity (OECD TG 408) | Wistar Rats | Reproductive Organ Health, Sperm Parameters, Estrous Cyclicity | No adverse effects observed at high doses. nih.gov |
| Reproductive Toxicity Screening (OECD TG 422) | Wistar Rats | Reproductive Performance | No adverse effects reported. nih.gov |
| Extended One-Generation Reproductive Toxicity (OECD TG 443) | Wistar Rats | Reproductive and Developmental Endpoints | No indications of endocrine disrupting properties. nih.gov |
| Xenograft Tumor Model | MCF-7 Breast Cancer Cells in Mice | Tumor Growth | Increased tumor size of ER+ xenografts. nih.gov |
| Thyroid Function Study | Male Wistar Rats | Thyroid Morphology and Gene Expression | Changes in thyroid morphology and gene expression related to hormone biosynthesis. nih.gov |
| Developmental Toxicity Study | Zebrafish Embryos/Larvae | Developmental Endpoints, Thyroid Hormone Levels | Deleterious effects on early development and reduced thyroid hormone levels. acs.org |
Computational Models: In silico (computer-based) models have been used to predict the potential for methylparaben to interact with various hormone receptors. Molecular docking simulations have shown potential interactions between methylparaben and the agonist-binding pocket of human estrogen receptor α (hERα). researchgate.net Other computational models have also been employed to assess binding probabilities to a range of nuclear receptors, including androgen, glucocorticoid, and thyroid hormone receptors. europa.eu
Ongoing Research and Regulatory Perspectives
The assessment of the endocrine-disrupting potential of methylparaben is an ongoing process. Regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) continuously re-evaluate the safety of parabens in light of new scientific data. europa.eucosmileeurope.eu The SCCS has consistently concluded that methylparaben is safe for use in cosmetic products at the authorized concentrations, even when considering its potential endocrine activity. europa.eu
Current research continues to explore the effects of methylparaben, particularly in the context of combined exposures to other potential endocrine disruptors and its effects on the thyroid axis. rivm.nlnih.govmdpi.com Studies have investigated the impact of methylparaben on the hypothalamic-pituitary-thyroid (HPT) axis, with some research in male rats and zebrafish indicating potential for disruption. acs.orgnih.gov However, other comprehensive in vivo studies have not found evidence of effects on thyroid hormone levels. nih.gov
Emerging Research Areas and Future Directions
Development of Novel Analytical Methods for Trace Detection
Ongoing research focuses on developing more sensitive and selective analytical methods for the detection of trace levels of methylparaben sodium and other parabens in complex matrices such as environmental samples and biological tissues.
Comprehensive Assessment of Endocrine Disrupting Potential in vivo
While some studies have raised concerns about the potential endocrine-disrupting effects of parabens due to their structural similarity to estrogen, the evidence remains inconclusive. drugs.comresearchgate.net Further in vivo research is needed to comprehensively assess this potential.
Investigation of Combined Exposure Effects with Other Substances
Research is exploring the synergistic effects of combined exposure to this compound and other chemicals. Some studies suggest that combining it with other preservatives can enhance its antimicrobial properties. cibtech.org
Environmental Monitoring and Long-term Ecological Impact Studies
Continued environmental monitoring is crucial to understand the long-term ecological impact of this compound and other parabens. mst.dk Although current risk assessments suggest a low environmental risk, long-term studies are necessary for a more complete picture. mst.dk
Research into Alternative Preservatives and Their Efficacy
Due to the ongoing debate surrounding parabens, there is significant research into alternative preservatives. nih.govresearchgate.net Alternatives include phenoxyethanol, sodium benzoate, and natural substances like essential oils. nih.govulprospector.com However, these alternatives also present their own challenges regarding efficacy, stability, and potential health effects. researchgate.netulprospector.com
Q & A
Q. How can researchers integrate this compound’s historical safety data with modern mechanistic toxicology?
- Answer : Re-evaluate legacy datasets (e.g., Soni et al., 2002) using contemporary bioinformatics tools (e.g., Tox21 high-throughput screening data). Focus on epigenetic endpoints (DNA methylation, miRNA profiles) and endocrine disruption pathways to bridge traditional toxicology with omics-driven insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
